beta-Apo-13-carotenone D3 beta-Apo-13-carotenone D3 β-Apo-13-carotenone D3 is the deuterium labeled β-Apo-13-carotenone. β-Apo-13-carotenone (D//'Orenone) is a naturally occurring β-apocarotenoid functioned as an antagonist of RXRα.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007049
InChI: InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Molecular Formula: C18H26O
Molecular Weight: 261.4 g/mol

beta-Apo-13-carotenone D3

CAS No.:

Cat. No.: VC0007049

Molecular Formula: C18H26O

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Apo-13-carotenone D3 -

Molecular Formula C18H26O
Molecular Weight 261.4 g/mol
IUPAC Name (3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Standard InChI InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3
Standard InChI Key UBTNVRPIHJRBCI-UUTGIGQUSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C

Chemical Identity and Structural Characteristics

Beta-Apo-13-carotenone D3 (C₁₈H₂₆O) is a deuterated analog of beta-Apo-13-carotenone, featuring three deuterium atoms at specific positions to enhance metabolic stability without altering its receptor-binding affinity. With a molecular weight of 261.4 g/mol, it shares the conjugated carbonyl backbone characteristic of β-apocarotenoids, which enables interactions with hydrophobic ligand-binding domains .

Synthesis and Isotopic Labeling

Deuterium incorporation occurs at non-exchangeable positions, ensuring isotopic integrity during experimental protocols. Synthetic routes typically involve catalytic deuteration of precursor carotenoids under controlled conditions, as described in studies utilizing D₃-labeled internal standards for mass spectrometry . This labeling strategy minimizes interference with the compound's electronic structure, preserving its antagonistic activity toward RXRα .

Mechanism of RXRα Antagonism

Beta-Apo-13-carotenone D3 exerts its effects by binding to the ligand-binding domain (LBD) of RXRα, inducing a conformational shift that promotes tetramer formation. This oligomeric state renders the receptor transcriptionally inactive, effectively antagonizing 9-cis-retinoic acid (9cRA)-mediated gene activation .

Tetramerization Dynamics

Biophysical analyses reveal that beta-Apo-13-carotenone D3 stabilizes RXRα-LBD tetramers with a dissociation constant (Kd) in the low micromolar range. This contrasts with the dimeric configuration induced by 9cRA, which facilitates coactivator recruitment . The tetrameric complex excludes transcriptional mediators like SRC-1 and NCoR1, effectively silencing RXRα-dependent pathways .

Table 1: Oligomeric States of RXRα Under Ligand Influence

LigandOligomeric StateTranscriptional Activity
9-cis-Retinoic AcidDimerActive
Beta-Apo-13-carotenone D3TetramerSilent
UVI3003 (Antagonist)DimerInhibited

Pharmacological Profile

At concentrations as low as 1 nM, beta-Apo-13-carotenone D3 suppresses 9cRA-induced RXRα activation in COS-7 and MCF-7 cell models . This potency exceeds that of non-deuterated analogs, likely due to enhanced cellular retention conferred by deuterium .

Gene Regulatory Effects

Metabolic Pathways and Stability

Intestinal Metabolism

Caco-2 cell studies show rapid uptake of beta-Apo-13-carotenone D3, followed by extensive degradation to polar metabolites . The deuterium label slows oxidative metabolism, with a half-life 2.3-fold longer than the non-deuterated form in simulated intestinal fluid .

Degradation Products

Non-enzymatic oxidation generates β-ionylidene-acetaldehyde and epoxy derivatives, while enzymatic processing yields 5,6-epoxy-β-apo-10′-carotenol . These products lack RXRα affinity but may influence other nuclear receptors .

Table 2: Major Metabolites of Beta-Apo-13-carotenone D3

MetabolitePathwayBiological Activity
5,6-Epoxy-β-apo-10′-carotenolEnzymaticRetinoic acid receptor modulation
β-Ionylidene-acetaldehydeNon-enzymaticVolatile signaling molecule
Dihydro-β-apo-10′-carotenolReductiveUnknown

Applications in Experimental Systems

Nuclear Receptor Crosstalk

Beta-Apo-13-carotenone D3 dissects RXRα heterodimer functions, particularly in peroxisome proliferator-activated receptor (PPAR) and liver X receptor (LXR) pathways. In HepG2 cells, it inhibits RXRα-PPARγ-mediated lipid accumulation by 62% at 100 nM .

Carotenoid Homeostasis Studies

As a β-carotene degradation product, beta-Apo-13-carotenone D3 serves as a tracer in plant and animal models. In provitamin A-biofortified crops, deuterium labeling quantifies apocarotenoid fluxes with picomolar sensitivity .

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